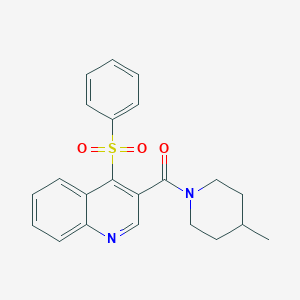

4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)quinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-11-13-24(14-12-16)22(25)19-15-23-20-10-6-5-9-18(20)21(19)28(26,27)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWGWHWVIRQYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.

Introduction of the Benzenesulfonyl Group: The quinoline derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the 4-Methylpiperidine-1-Carbonyl Group: Finally, the compound undergoes acylation with 4-methylpiperidine-1-carbonyl chloride under basic conditions to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

The compound 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a heterocyclic organic compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

- Chemical Formula : C22H22N2O3S

- Molecular Weight : 394.5 g/mol

- CAS Number : 1111050-37-3

This compound features a quinoline structure, which is known for its biological activity, including antimicrobial and anticancer properties. The presence of the benzenesulfonyl and piperidine moieties enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline exhibit significant anticancer properties. These compounds can interact with DNA and inhibit the proliferation of cancer cells.

Case Study: Heterocyclic Amines and Cancer

A study on heterocyclic amines, which are structurally related to this compound, showed their binding affinity to enzymes involved in carcinogenesis. Such interactions can lead to the formation of DNA adducts, potentially initiating cancerous transformations in cells .

Antimicrobial Properties

The sulfonamide group present in the compound suggests potential antimicrobial activity. Compounds with similar structures have been investigated for their effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

A study evaluated several sulfonamide derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the piperidine structure can enhance antibacterial efficacy .

Drug Development

The unique structural features of 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline make it a candidate for drug development targeting specific biological pathways.

The compound is also relevant in biochemical studies focusing on enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a useful tool for understanding complex biological systems.

Case Study: Enzyme Interaction

Research has demonstrated that quinoline derivatives can act as inhibitors of certain enzymes involved in metabolic processes, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may enhance its binding affinity to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline with key analogs, focusing on structural features, synthetic methods, and physicochemical properties.

Structural Analogues and Substitution Patterns

Key Observations :

- The target compound’s benzenesulfonyl group is structurally analogous to SU [3,3] and SU [3,4], but its 4-methylpiperidine-1-carbonyl substituent introduces steric bulk compared to the naphthalenyl groups in SU compounds. This may affect binding to hydrophobic enzyme pockets .

Physicochemical and Purity Data

- Purity: SU [3,3] and SU [3,4] achieved 93% and 96% purity via UHPLC, respectively, indicating that sulfonyl-containing quinolines can be synthesized with high purity under optimized conditions .

- Retention Time (Rt) : The target compound’s Rt would likely exceed 2.79–2.85 min (based on SU analogs) due to its higher molecular weight and polarity from the carbamoyl group .

Biological Activity

4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis Methods

The synthesis of 4-(benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions:

- Formation of the Quinoline Core : The Skraup synthesis is commonly used, starting with aniline derivatives.

- Introduction of the Benzenesulfonyl Group : The quinoline derivative undergoes sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.

- Attachment of the 4-Methylpiperidine-1-Carbonyl Group : Acylation with 4-methylpiperidine-1-carbonyl chloride is performed under basic conditions to yield the target molecule.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The benzenesulfonyl group enhances binding affinity to enzymes, potentially inhibiting their activity by occupying active sites.

- Cellular Interference : The quinoline core may interact with nucleic acids or proteins, disrupting cellular signaling pathways .

Biological Activity

Recent studies have highlighted several biological activities associated with 4-(benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline:

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. For instance, it demonstrated significant inhibition against various cancer cell lines in vitro, suggesting its role as a candidate for anticancer therapies .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antimicrobial agents .

- Enzyme Inhibition : Similar compounds in the quinoline family have shown effectiveness as inhibitors of carbonic anhydrases (CAs), which are crucial in various physiological processes. While specific data for this compound's CA inhibitory activity is limited, its structural similarities suggest potential efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activities and therapeutic potentials of related quinoline derivatives:

- Inhibition of Carbonic Anhydrases : A study reported that certain quinoline derivatives inhibited human carbonic anhydrase isoforms I and II with varying degrees of potency. This suggests that similar mechanisms might be applicable to 4-(benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline .

- Anticancer Studies : In vitro assays demonstrated that derivatives of quinolines can induce apoptosis in cancer cells by upregulating p53 and activating caspases, indicating a mechanism through which 4-(benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline may exert anticancer effects .

Comparative Analysis

To better understand the unique properties of 4-(benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline, a comparison with similar compounds can be beneficial.

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Properties |

|---|---|---|---|

| 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | Promising | Potential | Moderate |

| 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | Significant | High | Strong |

| 7-chloro-6-fluoro benzenesulfonamide derivative | High | Very High | Moderate |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Benzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the quinoline core, sulfonylation, and piperidine-carbonyl coupling. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to avoid side products .

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions, while dichloromethane is used for acid-sensitive intermediates .

- Catalysts : Use of iodine or KCO to facilitate coupling reactions, as seen in analogous quinoline syntheses .

- Analytical validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and computational techniques is employed:

- NMR spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., benzenesulfonyl vs. piperidine-carbonyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula by matching the exact mass .

- X-ray crystallography : For crystalline derivatives, X-ray diffraction provides absolute stereochemical confirmation, as demonstrated in related quinoline structures .

Q. What are the standard protocols for assessing the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Test in graded solvent systems (e.g., aqueous buffers, DMSO, ethanol) using UV-Vis spectroscopy to quantify saturation points .

- Stability : Conduct accelerated degradation studies under stress conditions (e.g., pH 1–13, 40–60°C) and analyze via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting patterns) are addressed through:

- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotameric equilibria) from static structural issues .

- DFT calculations : Compare experimental NMR chemical shifts with computationally derived values (using Gaussian or ORCA software) to validate proposed conformers .

- Isotopic labeling : For ambiguous MS fragments, synthesize C-labeled analogs to trace fragmentation pathways .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against enzymes (e.g., kinases) or receptors. Prioritize targets based on structural analogs (e.g., sulfonamide-quinoline hybrids with reported antimicrobial activity) .

- MD simulations : Perform 100-ns simulations in explicit solvent (CHARMM force field) to assess binding stability and identify critical residue interactions .

- QSAR modeling : Corrogate substituent effects (e.g., benzenesulfonyl vs. chlorobenzenesulfonyl) on activity using datasets from related compounds .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time and adjust parameters dynamically .

- Scale-up considerations : Address mixing efficiency and heat transfer limitations using microreactors for exothermic steps (e.g., sulfonylation) .

Q. What strategies mitigate challenges in isolating enantiomerically pure derivatives?

- Methodological Answer :

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .

- Kinetic resolution : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like piperidine-carbonyl formation .

- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., menthol esters) to facilitate selective crystallization .

Data Contradiction Analysis

Q. How should conflicting biological activity data between analogs be interpreted?

- Methodological Answer : Discrepancies (e.g., varying IC values in kinase assays) may arise from:

- Substituent effects : Compare methylpiperidine vs. pyrrolidinyl analogs; bulkier groups may sterically hinder target binding .

- Assay conditions : Control for variables like ATP concentration in kinase assays or serum protein interference in cell-based studies .

- Off-target interactions : Use chemoproteomics (e.g., thermal shift assays) to identify unintended binding partners .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.